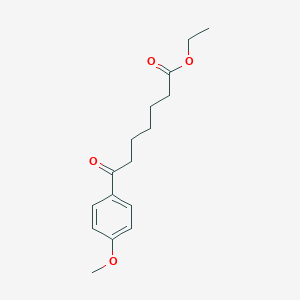

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate involves multiple steps, including the reaction of cycloheptanone with potassium persulfate in ethanol or methanol, yielding ethyl or methyl 7-hydroxyheptanoate. Further oxidation with PCC converts these compounds into ethyl or methyl 7-oxoheptanoate with good yields. Such processes highlight the synthetic routes and methodologies applicable to the target compound's synthesis (Ballini, Marcantoni, & Petrini, 1991).

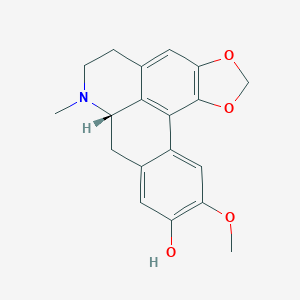

Molecular Structure Analysis

Crystal and molecular structure studies of closely related compounds provide insight into the structural features and stability of Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate. These studies utilize single crystal X-ray diffraction data, revealing how intermolecular interactions, such as weak O–H...O and C–H...O bonds, influence the crystal packing and stability of these molecules (Kaur et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate and similar compounds often leverage their activated unsaturated systems for conjugated addition reactions. These reactions, facilitated by basic catalysts, underscore the reactivity and versatility of such compounds in synthetic chemistry. The biological activities associated with these chalcone derivative molecules further emphasize their chemical significance (Kaur et al., 2012).

Applications De Recherche Scientifique

Antiproliferative Activities

One notable application of compounds related to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate is in the development of antiproliferative agents. For example, derivatives synthesized with an adamantane fragment have been shown to exhibit moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential in cancer research and treatment Nurieva et al., 2015.

Crystal and Molecular Structure Analysis

Compounds structurally related to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate are often subjects of crystal and molecular structure analysis. This research aids in understanding the physical and chemical properties of these compounds, which can be crucial for their potential applications in material science or as intermediates in organic synthesis. For instance, X-ray powder diffraction data for closely related compounds have been reported to assist in the synthesis of anticoagulants Qing Wang et al., 2017.

Antimicrobial and Antioxidant Studies

Compounds containing the methoxyphenyl moiety have been synthesized and screened for their antimicrobial and antioxidant activities. Some derivatives have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential, indicating their usefulness in developing new therapeutic agents Raghavendra et al., 2016.

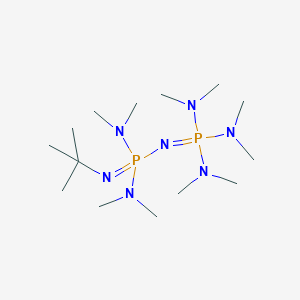

Synthesis and Characterization

Research into the synthesis and characterization of compounds similar to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate provides valuable insights into their potential applications. For example, the preparation and use of such compounds in the synthesis of alkynes have been described, highlighting their role as intermediates in organic synthesis Marinetti & Savignac, 2003.

Anti-Hepatic Cancer Activity

A novel curcumin ester closely related to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate was synthesized and characterized, showing potential anti-hepatic cancer activity. This underscores the importance of such compounds in the development of new therapeutic agents targeting specific cancer types Srivastava et al., 2017.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-20-16(18)8-6-4-5-7-15(17)13-9-11-14(19-2)12-10-13/h9-12H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAFJUYPYMREHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453577 |

Source

|

| Record name | ETHYL 7-(4-METHOXYPHENYL)-7-OXOHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate | |

CAS RN |

122115-54-2 |

Source

|

| Record name | ETHYL 7-(4-METHOXYPHENYL)-7-OXOHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)

![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)

![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)

![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)